2-(4,5-Dibromo-2-thienyl)-1,3-dioxolane
Description
Properties
CAS No. |
58267-86-0 |
|---|---|
Molecular Formula |
C7H6Br2O2S |
Molecular Weight |
314.00 g/mol |
IUPAC Name |
2-(4,5-dibromothiophen-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C7H6Br2O2S/c8-4-3-5(12-6(4)9)7-10-1-2-11-7/h3,7H,1-2H2 |
InChI Key |
JBGDSRCPFIPMBO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=C(S2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 2-(4,5-Dibromo-2-thienyl)-1,3-dioxolane with key analogues from the literature:
Key Observations:
Substituent Electronic Effects: Bromine atoms in the thienyl ring enhance electrophilicity and lipophilicity compared to non-halogenated analogues (e.g., dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate in ). This may improve membrane permeability in bioactive compounds.
Steric vs. Electronic Trade-offs : Iodo-substituted dioxolanes (e.g., ) exhibit greater steric hindrance but lower thermal stability compared to brominated derivatives.
Biological Activity : Ester-functionalized dioxolanes (e.g., compound 7 in ) show broad-spectrum antibacterial activity (MIC: 4.8–5000 µg/mL), whereas brominated derivatives like this compound may require further testing to assess enhanced halogen-driven bioactivity.
Thermal and Mechanical Properties
1,3-Dioxolane derivatives exhibit variable thermal stability depending on substituents. For example:
- 1,3-Dioxolane (unsubstituted): Boiling point = 78°C; used as a solvent in polymer extraction (e.g., PHB purification at 80°C without degradation ).
- Brominated Derivatives: Higher molecular weight and halogen content likely increase melting points and reduce volatility compared to non-halogenated analogues.
Preparation Methods
Bromination Followed by Dioxolane Protection
Procedure :
-
Bromination of 2-Thiophenecarboxaldehyde :
-
Reagents : 2-Thiophenecarboxaldehyde, bromine (Br₂), acetic acid (solvent), FeBr₃ (catalyst).
-
Conditions : Stir at 0–25°C for 12–24 hours.
-
Outcome : 4,5-Dibromo-2-thiophenecarboxaldehyde is obtained via electrophilic substitution. FeBr₃ directs bromination to the 4- and 5-positions due to the electron-withdrawing aldehyde group.
-
-
Dioxolane Formation :
Reaction Scheme :
Dioxolane Protection Followed by Bromination
Procedure :
-
Dioxolane Formation :
-
Bromination of Protected Intermediate :
Challenges :
-
Lower regioselectivity compared to pre-bromination (yields: 70–78%).
Comparative Analysis of Methods
| Method | Key Steps | Yield | Regioselectivity | Catalyst |
|---|---|---|---|---|
| Bromination → Dioxolane | FeBr₃-mediated bromination | 85–92% | High (4,5 positions) | FeBr₃, p-TsOH |
| Dioxolane → Bromination | Radical bromination with NBS | 70–78% | Moderate | Benzoyl peroxide |
Alternative Approaches
Ionic Liquid-Catalyzed Cyclization
Procedure :
One-Pot Synthesis
Procedure :
-
Reagents : 2-Thiophenecarboxaldehyde, ethylene glycol, Br₂, FeBr₃.
-
Conditions : Sequential bromination and cyclization in a single pot.
Key Research Findings
-
Regioselectivity Control :
-
Catalyst Efficiency :
-
Solvent Impact :
Q & A
Q. What are the key synthetic routes for 2-(4,5-Dibromo-2-thienyl)-1,3-dioxolane, and how do reaction conditions influence yield?
The synthesis typically involves halogenation or coupling reactions. For example, brominated thiophene derivatives can react with 1,3-dioxolane precursors under acid catalysis (e.g., H₂SO₄) or via nucleophilic substitution. Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1:1.2 for bromine to thiophene) are critical for minimizing side products like dehalogenated byproducts. Purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .
Q. How does the electronic structure of the dioxolane ring affect the compound’s stability and reactivity?
The 1,3-dioxolane ring provides electron-rich oxygen atoms, stabilizing the adjacent thienyl group through resonance. However, the dibromo substituents on the thiophene ring increase electrophilicity, making the compound prone to nucleophilic attack (e.g., SNAr reactions). Stability studies under inert atmospheres (N₂) show decomposition above 150°C, necessitating storage at 2–8°C .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Peaks at δ 4.25–4.75 ppm (dioxolane protons) and δ 120–140 ppm (thienyl carbons) confirm structure .
- IR : Strong C-O stretches (~1100 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₇H₆Br₂O₂S: ~337.84 g/mol) .
Advanced Research Questions
Q. How do regioselective reactions of this compound enable functionalization for drug discovery?
Lithiation at the thienyl ring (using LDA or n-BuLi at −78°C) allows selective substitution at the 4- or 5-position. For example, quenching with electrophiles (e.g., CO₂, aldehydes) generates carboxylated or hydroxylated derivatives. This method is pivotal for creating analogs with enhanced bioactivity (e.g., antimicrobial or kinase inhibition) .
Q. What contradictions exist in reported biological activities of structurally similar dioxolane derivatives, and how can they be resolved?
Studies on analogs like 2-(3,4-difluorophenyl)-1,3-dioxolane show conflicting data on antimicrobial potency (MIC values ranging 8–64 µg/mL). These discrepancies may arise from assay variability (e.g., broth microdilution vs. agar diffusion) or impurities. Standardizing protocols (CLSI guidelines) and using HPLC-purified compounds (>99%) can improve reproducibility .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The dibromo-thienyl moiety acts as a dihalogenated coupling partner. Pd-catalyzed reactions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) selectively replace one bromine atom, retaining the dioxolane ring. Computational studies (DFT) suggest the C5-Br bond is more labile due to steric hindrance from the dioxolane oxygen .
Methodological Considerations
-
Handling and Storage :
-
Data Interpretation :
- Compare NMR shifts with structurally related compounds (e.g., 2-(3-bromo-2-fluorophenyl)-1,3-dioxolane) to validate assignments .
Comparative Table: Structural Analogs and Bioactivity
| Compound | Structural Features | Reported Bioactivity | Key Reference |
|---|---|---|---|
| 2-(3,4-Difluorophenyl)-1,3-dioxolane | Fluorine substituents on phenyl | Moderate antimicrobial activity | |
| 2-(2-Bromophenyl)-1,3-dioxolane | Single bromine on phenyl | Neuroprotective effects (in vitro) | |
| 2-(4-Chlorophenyl)-1,3-dioxolane | Chlorine substituent | Anticonvulsant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
